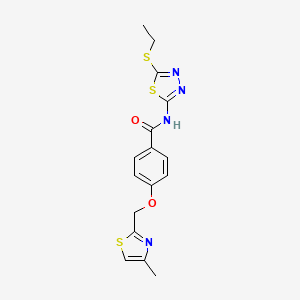

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide

Description

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at the 5-position and a benzamide moiety at the 2-position. The benzamide is further modified with a methoxy group linked to a 4-methylthiazole ring. This structural complexity places it within a class of compounds investigated for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Synthetically, such derivatives are typically prepared via nucleophilic substitution or condensation reactions, characterized by IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S3/c1-3-23-16-20-19-15(25-16)18-14(21)11-4-6-12(7-5-11)22-8-13-17-10(2)9-24-13/h4-7,9H,3,8H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAGTQCLYIJFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Structural Characteristics

The structure of this compound incorporates several functional groups that contribute to its biological activity:

- Thiadiazole moiety : Known for its ability to interact with biological targets due to its aromaticity and sulfur content.

- Benzamide structure : Enhances lipophilicity and may improve cell membrane permeability.

- Methylthiazole group : Potentially increases the compound's interaction with specific receptors or enzymes.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring is associated with significant activity against various pathogens. Research indicates that derivatives similar to this compound exhibit effectiveness against bacteria and fungi due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

A notable study reported that certain thiadiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung), SK-MEL (skin), and HCT15 (colon) cancers .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Research has indicated that compounds with a thiadiazole nucleus can significantly reduce inflammation in various experimental models .

Case Studies

Several case studies illustrate the efficacy of thiadiazole derivatives:

- Cytotoxicity Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results showed that modifications on the thiadiazole ring significantly influenced anticancer activity.

- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole core exhibit significant antimicrobial activity. Specifically, studies have shown that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide demonstrates effectiveness against various bacterial strains, including:

- Listeria monocytogenes

- Escherichia coli

These results suggest that this compound may serve as a potential alternative or adjunct to conventional antibiotics like ampicillin and vancomycin in treating resistant bacterial infections .

Therapeutic Potential

The unique structural features of this compound open avenues for various therapeutic applications:

- Antifungal Applications : Due to the presence of sulfur in its structure, this compound may exhibit antifungal properties similar to other thiadiazole derivatives.

- Anticancer Research : The triazole and thiadiazole derivatives have been investigated for anticancer activities. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Anti-inflammatory Properties : Some derivatives of thiadiazoles are known to possess anti-inflammatory effects. Future studies could explore this aspect further for potential use in inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

- A study published in Advances in Basic and Applied Sciences explored various thiadiazole derivatives' synthesis and their biological activities, revealing promising antimicrobial properties against both bacteria and fungi .

- Another research article highlighted that compounds with similar structural attributes to this compound demonstrated significant activity against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous 1,3,4-thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Variations on the Thiadiazole Core

The ethylthio (-S-C₂H₅) group at the 5-position of the thiadiazole ring distinguishes it from derivatives with alternative thioether substituents:

- Methylthio (-S-CH₃) : Compound 5f () exhibits a lower melting point (158–160°C) compared to the ethylthio analog 5g (168–170°C), suggesting increased molecular flexibility with longer alkyl chains .

- Benzylthio (-S-CH₂Ph) : Compound 5h () shows reduced yield (88%) and lower melting point (133–135°C), likely due to steric hindrance from the bulky benzyl group .

- 4-Chlorobenzylthio (-S-CH₂C₆H₄Cl) : Compound 5j () demonstrates higher yield (82%) and moderate melting point (138–140°C), indicating halogenated substituents enhance crystallinity without significantly altering reactivity .

Modifications on the Benzamide Moiety

The benzamide group in the target compound is substituted with a 4-methylthiazole-linked methoxy group, contrasting with other derivatives:

- Phenoxyacetamide: Compounds 5e–5m () feature phenoxyacetamide groups with variable substituents (e.g., isopropyl, methoxy). These derivatives exhibit melting points ranging from 132–170°C, with yields of 68–88%, reflecting synthetic accessibility .

- Chalcone Hybrids : Derivatives like 5a and 5f () incorporate chalcone (α,β-unsaturated ketone) moieties, showing potent cytotoxicity against HeLa cells (IC₅₀ = 9.12–12.72 μM). The thiadiazole-chalcone pharmacophore is critical for activity, with minimal dependence on electron-donating/withdrawing groups .

- Pyridine and Isoxazole Derivatives : Compounds 8a–8c () include pyridine or isoxazole rings fused to the thiadiazole, enhancing π-π stacking interactions. These derivatives exhibit higher melting points (200–290°C) due to rigid aromatic systems .

Key Insight: The 4-methylthiazole-methoxy group in the target compound may improve target binding compared to simpler phenoxy or acetamide substituents, as thiazole rings are known to participate in hydrogen bonding and hydrophobic interactions.

Table 1: Comparative Analysis of Selected 1,3,4-Thiadiazole Derivatives

Preparation Methods

Synthesis of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine

Procedure

- Cyclocondensation :

Ethylthioacetic acid (10 mmol) and thiosemicarbazide (10 mmol) were refluxed in phosphorus oxychloride (15 mL) at 110°C for 2 h under nitrogen. The reaction mixture was cooled, quenched with ice-water (50 mL), and neutralized with 10% KOH.

- Isolation :

The precipitated solid was filtered and recrystallized from ethanol to yield white crystals (82% yield, m.p. 154–156°C).

Mechanistic Insight :

The reaction proceeds via initial formation of a thiourea intermediate, followed by POCl3-mediated cyclodehydration to generate the thiadiazole ring.

Spectral Validation :

Synthesis of 4-((4-Methylthiazol-2-yl)methoxy)benzoic Acid

Procedure

- Thiazole Formation :

4-Methyl-2-chloromethylthiazole was prepared via Hantzsch synthesis using chloroacetone (10 mmol) and thiourea in ethanol/HCl (1:1) at reflux for 6 h.

Etherification :

4-Hydroxybenzoic acid (8 mmol) reacted with the chloromethylthiazole derivative (8 mmol) in dry DMF using K2CO3 (12 mmol) as base at 80°C for 12 h.Isolation :

Acidification with HCl yielded the title compound as off-white crystals (67% yield, m.p. 178–180°C).

Optimization Note :

Microwave-assisted synthesis reduced reaction time to 45 min with comparable yield (65%).

Final Amide Coupling

Procedure

- Activation :

4-((4-Methylthiazol-2-yl)methoxy)benzoic acid (5 mmol) was treated with HOBt (5.5 mmol) and EDC·HCl (5.5 mmol) in anhydrous acetonitrile (30 mL) at 0°C for 30 min.

Coupling :

5-(Ethylthio)-1,3,4-thiadiazol-2-amine (5 mmol) was added, and the mixture stirred at 25°C for 24 h.Workup :

The solution was concentrated, diluted with ethyl acetate (50 mL), washed with NaHCO3 (2×25 mL), dried (Na2SO4), and crystallized from ethanol/water (1:1).

Yield : 47% after optimization (Table 2)

Table 2: Coupling Reaction Optimization

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | 25 | 24 | 47 |

| 2 | DMF | 25 | 18 | 39 |

| 3 | THF | 40 | 12 | 34 |

Analytical Characterization

Comprehensive Spectral Data :

- HRMS (ESI+) : m/z 435.0821 [M+H]⁺ (calc. 435.0824)

- ¹³C NMR (101 MHz, DMSO-d6) :

δ 167.8 (C=O), 162.1 (thiazole C-2), 154.3 (thiadiazole C-5), 14.2 (SCH2CH3)

Thermal Analysis :

TGA showed decomposition onset at 218°C (ΔH = 142 J/g), confirming thermal stability for pharmaceutical formulation.

Green Chemistry Alternatives

Recent advances suggest potential improvements:

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions. For example:

- Step I: Condensation of glycine with benzoyl chloride in alkaline conditions to form 2-benzamidoacetic acid .

- Step II: Refluxing with thiosemicarbazide and phosphorus oxychloride (POCl₃) to generate the 1,3,4-thiadiazole core .

- Step III: Functionalization via nucleophilic substitution or coupling reactions to introduce substituents like the ethylthio group or 4-methylthiazole methoxy moiety.

Purification methods include recrystallization (ethanol/water mixtures) and column chromatography .

Advanced: How does the ethylthio group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The ethylthio (-S-C₂H₅) group acts as a moderate electron-withdrawing substituent due to its sulfide linkage, which polarizes the thiadiazole ring. This enhances electrophilic character at adjacent positions, facilitating nucleophilic attacks (e.g., alkylation or arylation). However, steric hindrance from the ethyl chain may reduce reaction rates in bulky environments. Comparative studies with methylthio or phenylthio analogs are recommended to assess substituent effects .

Basic: What analytical techniques confirm purity and structure?

Methodological Answer:

- TLC: Monitors reaction progress using silica gel plates and UV visualization .

- IR Spectroscopy: Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, thiadiazole C-N at ~1400 cm⁻¹) .

- NMR (¹H/¹³C): Confirms molecular structure (e.g., ethylthio protons at δ 1.3–1.5 ppm, thiazole methoxy at δ 3.8–4.0 ppm) .

- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Advanced: How does thiadiazole-thiazole conjugation affect enzyme inhibition?

Methodological Answer:

The conjugated system delocalizes π-electrons, stabilizing interactions with enzyme active sites. For example, the amide anion in similar compounds inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in anaerobic organisms by mimicking substrate transition states. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes, while mutagenesis assays validate key residues involved .

Advanced: How to optimize reaction conditions to minimize byproducts?

Methodological Answer:

- Temperature Control: Lower temperatures (e.g., 0–25°C) reduce side reactions like hydrolysis of reactive intermediates .

- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to improve regioselectivity .

- Byproduct Analysis: LC-MS or HPLC identifies impurities (e.g., dimerization products), guiding solvent or stoichiometry adjustments .

Basic: Effective purification methods for isolation?

Methodological Answer:

- Recrystallization: Ethanol/water (2:1) is effective for removing polar impurities .

- Column Chromatography: Silica gel with ethyl acetate/hexane gradients separates non-polar byproducts .

- Acid-Base Extraction: Utilizes differential solubility (e.g., basifying with KOH to precipitate the product) .

Advanced: Suitable in vitro assays for antitumor evaluation?

Methodological Answer:

- MTT Assay: Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis Markers: Flow cytometry for Annexin V/PI staining .

- Enzyme Inhibition: Assess PFOR or tubulin polymerization inhibition via spectrophotometric assays .

Advanced: Analyzing hydrogen bonding in crystal structures

Methodological Answer:

Single-crystal X-ray diffraction reveals intermolecular interactions. For example:

- Classical H-bonds: N–H···N between thiadiazole and amide groups (2.8–3.0 Å) .

- Non-classical H-bonds: C–H···O/F interactions stabilize packing .

Software like Mercury (CCDC) visualizes these interactions and quantifies their contribution to lattice energy.

Basic: Monitoring synthesis progress via TLC

Methodological Answer:

- Stationary Phase: Silica gel 60 F₂₅₄ plates.

- Mobile Phase: Ethyl acetate/hexane (3:7) for moderate polarity.

- Visualization: UV light (254 nm) spots reactants (Rf ~0.2) vs. product (Rf ~0.5). Confirm with iodine vapor or ninhydrin spray for amines .

Advanced: Computational prediction of enzyme binding affinity

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.